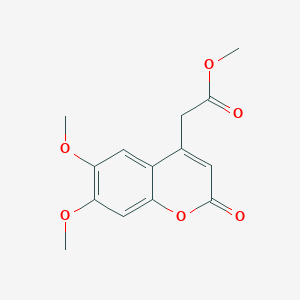

Methyl 6,7-dimethoxycoumarin-4-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88404-16-4 |

|---|---|

Molecular Formula |

C14H14O6 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

methyl 2-(6,7-dimethoxy-2-oxochromen-4-yl)acetate |

InChI |

InChI=1S/C14H14O6/c1-17-11-6-9-8(4-13(15)19-3)5-14(16)20-10(9)7-12(11)18-2/h5-7H,4H2,1-3H3 |

InChI Key |

HESQWRMSNXAOHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 6,7-Dimethoxycoumarin Core Structure

The bicyclic core of the target molecule is 6,7-dimethoxycoumarin, also known as scoparone (B1681568). Its synthesis can be approached by first forming the coumarin (B35378) ring and then introducing the substituents, or by using a starting material that already contains the required methoxy (B1213986) groups.

The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.orgtaylorandfrancis.com This reaction involves an initial transesterification followed by an intramolecular cyclization and dehydration to form the coumarin ring. wikipedia.org For the synthesis of a 6,7-disubstituted coumarin, a suitably substituted phenol (B47542), such as 3,4-dimethoxyphenol, can be reacted with a β-ketoester in the presence of an acid catalyst like sulfuric acid, methanesulfonic acid, or a Lewis acid. wikipedia.orgnih.govrsc.org

Beyond the Pechmann reaction, several other classical methods are available for constructing the coumarin core, including:

Perkin Reaction: Involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride.

Knoevenagel Condensation: A reaction between a salicylaldehyde derivative and a compound with an active methylene (B1212753) group. nih.gov

Wittig Reaction: Can be adapted for intramolecular cyclization to form the lactone ring.

Claisen Rearrangement: Another powerful tool for forming carbon-carbon bonds necessary for the cyclization process.

These methods provide alternative routes to the coumarin nucleus, with the choice of method often depending on the availability of starting materials and the desired substitution pattern. nih.govnih.gov

An alternative strategy to building the core structure is to introduce the methoxy groups onto a pre-existing coumarin ring. A common precursor for this approach is 6,7-dihydroxycoumarin, also known as esculetin (B1671247). wikipedia.orgnih.govnih.govresearchgate.net The two hydroxyl groups on esculetin can be methylated to form 6,7-dimethoxycoumarin (scoparone). This transformation is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. The reaction involves the O-methylation of the phenolic hydroxyl groups. mdpi.com

| Precursor | Reagent | Product | Reference |

| 6,7-Dihydroxycoumarin (Esculetin) | Dimethyl Sulfate / K₂CO₃ | 6,7-Dimethoxycoumarin (Scoparone) | mdpi.com |

| 3,4-Dimethoxyphenol | Ethyl Acetoacetate / H₂SO₄ | 6,7-Dimethoxy-4-methylcoumarin (B14643) | wikipedia.orgnih.gov |

Table 1: Common synthetic routes to the 6,7-dimethoxycoumarin core.

Introduction of the 4-Acetate Moiety: Esterification Reactions

To synthesize the target molecule, an acetate (B1210297) group must be introduced at the 4-position of the 6,7-dimethoxycoumarin core. This is typically accomplished by first preparing a 4-hydroxy-6,7-dimethoxycoumarin intermediate. This intermediate can then undergo an esterification reaction.

A direct and common method for this transformation is the reaction of the 4-hydroxycoumarin (B602359) derivative with an α-haloacetate, such as methyl bromoacetate (B1195939). mdpi.comresearchgate.netsigmaaldrich.com The reaction is an O-alkylation where the phenoxide, formed from the 4-hydroxy group in the presence of a base, acts as a nucleophile, displacing the bromide from methyl bromoacetate. This one-step procedure efficiently forms the desired ether linkage and ester functionality. mdpi.com

| Reactant 1 | Reactant 2 | Base / Solvent | Product | Reference |

| 4-Hydroxy-6,7-dimethoxycoumarin | Methyl Bromoacetate | K₂CO₃ / Acetone | Methyl 6,7-dimethoxycoumarin-4-acetate | mdpi.comresearchgate.net |

Table 2: Synthesis of the 4-acetate moiety via esterification.

Alternative approaches can involve synthesizing coumarin-4-acetic acid from a phenol and citric acid, which can then be esterified in a separate step. ijprs.comresearchgate.netijritcc.org

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound allows for modifications at several positions, leading to a variety of analogues and derivatives.

The substituent at the 4-position can be altered to introduce different functional groups. For instance, a 4-methylcoumarin (B1582148) derivative can serve as a precursor for bromomethylation. The reaction of a 4-methyl-6,7-dimethoxycoumarin with N-bromosuccinimide (NBS) under radical initiation conditions can yield 4-bromomethyl-6,7-dimethoxycoumarin. chemimpex.comchemimpex.comgoogle.comsigmaaldrich.comfishersci.ca This bromomethyl derivative is a versatile intermediate, as the bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functionalities. chemimpex.com

Another modification involves introducing more complex ester groups. For example, "senecioyloxymethylation" would refer to the esterification of a 4-hydroxymethylcoumarin derivative with senecioic acid (3,3-dimethylacrylic acid) or its corresponding acyl chloride. This process would first require the synthesis of 4-hydroxymethyl-6,7-dimethoxycoumarin, which can then be acylated to form the desired ester.

| Precursor | Reaction | Key Reagent | Product | Reference |

| 4-Methyl-6,7-dimethoxycoumarin | Radical Bromination | N-Bromosuccinimide (NBS) | 4-Bromomethyl-6,7-dimethoxycoumarin | google.com |

| 4-Hydroxymethyl-6,7-dimethoxycoumarin | Esterification | Senecioyl Chloride | 4-(Senecioyloxymethyl)-6,7-dimethoxycoumarin | N/A |

Table 3: Examples of modifications at the coumarin 4-position.

The ester functionality itself provides a straightforward point for structural variation. By using different α-haloesters in the reaction with 4-hydroxy-6,7-dimethoxycoumarin, the alkyl chain of the ester can be easily modified. For example, using ethyl bromoacetate or propyl bromoacetate would yield the corresponding ethyl and propyl esters of 6,7-dimethoxycoumarin-4-acetic acid.

Similarly, the acyl group can be varied. Instead of starting with an α-haloacetate, one could use other α-halo-ketones or esters to introduce different functionalities. This allows for the synthesis of a library of compounds with diverse electronic and steric properties, which is a common strategy in medicinal chemistry to explore structure-activity relationships. scispace.com

| Reactant 1 | Reactant 2 | Product |

| 4-Hydroxy-6,7-dimethoxycoumarin | Ethyl Bromoacetate | Ethyl 6,7-dimethoxycoumarin-4-acetate |

| 4-Hydroxy-6,7-dimethoxycoumarin | Propyl Bromoacetate | Propyl 6,7-dimethoxycoumarin-4-acetate |

| 4-Hydroxy-6,7-dimethoxycoumarin | tert-Butyl Bromoacetate | tert-Butyl 6,7-dimethoxycoumarin-4-acetate |

Table 4: Synthesis of analogues with variations in the ester alkyl chain.

Substitutions and Functionalizations on the Coumarin Ring System

The aromatic ring of the 6,7-dimethoxycoumarin moiety is amenable to various chemical transformations, allowing for the introduction of new functional groups and the synthesis of a diverse range of derivatives. While the reactivity of this compound itself is a subject of specific interest, the chemical behavior of the parent ring system, 6,7-dimethoxycoumarin (scoparone), provides significant insight into its synthetic potential.

Electrophilic substitution reactions are a primary method for functionalizing the coumarin nucleus. The electron-donating nature of the two methoxy groups at positions 6 and 7 activates the benzene (B151609) portion of the ring system, directing incoming electrophiles primarily to the C5 and C8 positions. For instance, oxidation of alkoxy-4-methylcoumarins, closely related structures, can be achieved using selenium dioxide to produce the corresponding 4-formyl derivatives. researchgate.net This transformation highlights the reactivity of the position adjacent to the pyrone ring.

Further modifications can be achieved through reactions targeting the pyrone ring. For example, the hydrolysis of the ester group in this compound yields the corresponding carboxylic acid. This acid can then be converted into a coumarin hydrazide by reacting with hydrazine (B178648) hydrate. nih.gov This hydrazide intermediate is a versatile precursor for the synthesis of various heterocyclic systems.

The hydroxyl groups of the parent compound, 6,7-dihydroxycoumarin (esculetin), are common sites for functionalization. researchgate.net Alkylation, acylation, and other modifications at these positions are routinely performed to alter the molecule's properties. mdpi.com These reactions underscore the synthetic flexibility of the 6,7-disubstituted coumarin scaffold.

Below is a table summarizing representative functionalization reactions on the coumarin ring system, demonstrating the versatility of this chemical scaffold.

| Starting Material Class | Reagent(s) | Reaction Type | Product Class |

| Alkoxy-4-methylcoumarins | Selenium Dioxide (SeO₂) | Oxidation | 4-Formylcoumarins researchgate.net |

| Coumarin Esters | Hydrazine Hydrate | Hydrazinolysis | Coumarin Hydrazides nih.gov |

| 7,8-dihydroxycoumarins | Acylating Agents | Acylation | Acylated Coumarin Derivatives mdpi.com |

| 4-Hydroxycoumarins | Aromatic Imines, Cupreine | Mannich Reaction | α-Benzylaminocoumarins beilstein-journals.org |

Incorporation of the 6,7-Dimethoxycoumarin-4-acetate Moiety into Hybrid Molecular Architectures

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful tool in drug discovery. mdpi.comresearchgate.net The this compound moiety, with its established biological relevance, is an attractive building block for the synthesis of such hybrid molecules.

A common approach involves converting the methyl acetate group into a more reactive functional handle. For example, the corresponding coumarin-4-acetic acid can be coupled with other molecules via amide bond formation. Alternatively, the ester can be transformed into a hydrazide, which serves as a key intermediate for constructing new heterocyclic rings attached to the coumarin core. nih.gov

One of the most prevalent strategies for creating coumarin hybrids is through click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective linking of a coumarin unit bearing an azide (B81097) or alkyne functionality with another molecule containing the complementary group. This has been widely used to synthesize coumarin-triazole hybrids. mdpi.commdpi.com For instance, a 4-(azidomethyl)-coumarin can be reacted with a terminal alkyne to form a 1,2,3-triazole-linked hybrid molecule. mdpi.com

Other examples include the synthesis of coumarin-pyrimidine hybrids, where a coumarin-containing α,β-unsaturated ketone undergoes a ring-closure reaction with guanidine. nih.gov Similarly, coumarin-benzimidazole hybrids have been synthesized by linking the two heterocyclic systems, sometimes through an amide bond, to explore their combined chemical properties. researchgate.net

The following table illustrates the diversity of hybrid molecular architectures that have been synthesized incorporating a coumarin scaffold, representative of the potential for the 6,7-dimethoxycoumarin-4-acetate moiety.

| Coumarin Precursor | Partner Moiety | Linkage Type | Hybrid Product |

| 4-(Azidomethyl)-coumarins | Terminal Alkynes | 1,2,3-Triazole | Coumarin-Triazole Hybrids mdpi.commdpi.com |

| Coumarin-3-carboxylic acid | Aminobenzimidazoles | Amide | Coumarin-Benzimidazole Hybrids researchgate.net |

| Coumarin-chalcones | Guanidine | Pyrimidine | Coumarin-Pyrimidine Hybrids nih.gov |

| 4-Chlorocoumarins | Sodium Azide | Azide | 4-Azidocoumarins mdpi.com |

These examples demonstrate the utility of the coumarin framework, and by extension the this compound scaffold, as a versatile platform for developing complex molecular architectures with novel properties.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 6,7-dimethoxycoumarin-4-acetate, both ¹H and ¹³C NMR are employed for a complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

¹H NMR (in CDCl₃, predicted)| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~6.8 | s |

| H-8 | ~6.9 | s |

| H-3 | ~6.2 | s |

| OCH₃ (C6, C7) | ~3.9 | s |

| CH₂ (acetate) | ~3.8 | s |

¹³C NMR (in CDCl₃, predicted)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Lactone, C-2) | ~161 |

| C=O (Ester) | ~170 |

| C-7 | ~152 |

| C-6 | ~149 |

| C-8a | ~145 |

| C-4 | ~144 |

| C-3 | ~113 |

| C-4a | ~112 |

| C-5 | ~100 |

| C-8 | ~98 |

| OCH₃ (C6, C7) | ~56 |

| OCH₃ (Ester) | ~52 |

s = singlet

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₃H₁₂O₅), the calculated exact mass is 248.0685 g/mol . HRMS analysis would be expected to yield an observed mass that closely matches this theoretical value, typically within a few parts per million, thus confirming the molecular formula.

Under electron ionization (EI), coumarin (B35378) derivatives exhibit characteristic fragmentation patterns. miamioh.edu The molecular ion (M⁺) peak would be observed at m/z 248. A primary fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, which would result in a significant fragment ion. libretexts.org Further fragmentation would likely involve the acetate (B1210297) and methoxy (B1213986) substituents, leading to losses of radicals such as ·CH₃, ·OCH₃, and ·COOCH₃, providing further structural confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent peaks would be the strong C=O stretching vibrations. masterorganicchemistry.com Two distinct carbonyl absorptions are expected: one for the α,β-unsaturated lactone ring, typically appearing around 1720-1740 cm⁻¹, and another for the methyl ester group, usually found in the 1735-1750 cm⁻¹ range. vscht.cz Other key absorptions include C-O-C stretching vibrations from the ether (methoxy) and ester groups, which appear in the 1000-1300 cm⁻¹ region, and C=C stretching from the aromatic ring around 1450-1600 cm⁻¹. vscht.cz The presence of sp² C-H bonds in the aromatic ring would be indicated by stretches just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Lactone) | Stretch | ~1720-1740 | Strong, Sharp |

| C=O (Ester) | Stretch | ~1735-1750 | Strong, Sharp |

| C=C (Aromatic) | Stretch | ~1450-1600 | Medium to Weak |

| C-O-C (Ether/Ester) | Stretch | ~1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide crucial information about the electronic structure and photophysical behavior of this compound. These techniques probe the transitions between electronic energy levels upon absorption and subsequent emission of light.

The UV-Vis absorption spectrum of coumarin derivatives is characterized by π → π* transitions. For the closely related Methyl 7-methoxycoumarin-4-acetate, a maximum absorption wavelength (λ_max) is observed at approximately 325 nm. chemodex.com this compound is expected to have a similar absorption profile. Upon excitation, the molecule emits light from its lowest excited singlet state. The emission maximum for Methyl 7-methoxycoumarin-4-acetate is reported to be around 384-395 nm, depending on the solvent. chemodex.com

The fluorescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process, is a key photophysical parameter. While the specific value for this compound is not cited, coumarins with electron-donating methoxy groups generally exhibit moderate to high quantum yields. nih.govsrce.hr For comparison, some substituted coumarins can have quantum yields reaching as high as 0.83. rsc.orgresearchgate.net The efficiency is influenced by the nature of substituents and the solvent environment. nih.govacs.org

Table 3: Photophysical Properties of Analogous Coumarin Compounds

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent |

|---|---|---|---|---|

| Methyl 7-methoxycoumarin-4-acetate | 325 | 384-395 | Not Reported | MeOH/PBS |

The fluorescence emission of many coumarins is sensitive to the polarity of their environment. nih.govresearchgate.net This phenomenon, known as solvatochromism, results in a shift of the emission maximum to longer wavelengths (a red shift) as solvent polarity increases. instras.com This shift is due to the stabilization of the more polar excited state by the surrounding polar solvent molecules.

Time-Dependent Fluorescence Shift (TDFS) is an advanced technique used to study the dynamics of this solvent relaxation process. frontiersin.org TDFS measures the shift in the fluorescence spectrum over time (typically on the picosecond to nanosecond timescale) following excitation. frontiersin.orgdntb.gov.ua Studies on 6,7-dimethoxy-coumarin derivatives have shown that they are sensitive probes for hydration and the mobility of their microenvironment, making them useful for studying biological systems like proteins and membranes. researchgate.netnih.gov The extent and rate of the spectral shift provide quantitative information about the polarity and dynamic properties of the solvent shell around the fluorophore.

Fluorescence quenching is a process that decreases the intensity of fluorescence. For coumarin derivatives, halide ions are known to be effective quenchers. nih.gov The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻, with chloride ions often acting as very poor quenchers. researchgate.netnih.gov This trend correlates with the ionization energy of the halides. nih.gov

The mechanism of quenching by halides is typically a combination of both dynamic (collisional) and static processes. researchgate.netnih.gov

Dynamic Quenching: The quencher collides with the fluorophore after it has been excited, leading to non-radiative de-excitation. This process is diffusion-controlled. nih.gov

Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation Analysis

As of the latest available research, a definitive three-dimensional molecular structure of this compound determined by single-crystal X-ray crystallography has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and specific conformational arrangements for this particular compound, are not available.

X-ray crystallography is the benchmark technique for elucidating the precise spatial arrangement of atoms within a crystalline solid. This powerful analytical method provides unambiguous information on the molecule's conformation, the planarity of its ring systems, and the orientation of its substituent groups. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the packing of molecules within the crystal lattice.

While crystallographic data exists for structurally related coumarin derivatives, these findings cannot be directly extrapolated to this compound. Variations in substituent groups—in this case, the methoxy groups at the C6 and C7 positions and the methyl acetate group at the C4 position—can significantly influence molecular conformation and crystal packing. Therefore, without a dedicated crystallographic study, any discussion of its three-dimensional structure remains speculative.

Future X-ray diffraction studies on a suitable single crystal of this compound would be necessary to provide the following critical structural parameters:

Table 1: Hypothetical Crystallographic Data Table for this compound.

| Parameter | Value (Example) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (V) (ų) | To be determined |

| Z (Molecules/unit cell) | To be determined |

| Calculated Density (ρ) (g/cm³) | To be determined |

Table 2: Selected Bond Lengths and Angles (Hypothetical).

| Bond/Angle | Value (Example) |

| Bond Lengths (Å) | |

| C=O (Lactone) | To be determined |

| C-O (Ester) | To be determined |

| C-C (Aromatic) | To be determined |

| Bond Angles (°) | |

| O-C=O (Lactone) | To be determined |

| C-O-C (Methoxy) | To be determined |

| Torsion Angles (°) | |

| Dihedral angle between coumarin ring and acetate plane | To be determined |

Such empirical data would be invaluable for validating theoretical models obtained through computational chemistry and for understanding the structure-activity relationships of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure of molecules. For coumarin (B35378) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. researchgate.netresearchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, providing precise data on bond lengths, bond angles, and dihedral angles. youtube.comscm.com

For instance, studies on the structurally similar 5,7-dimethoxycoumarin reveal the planarity of the coumarin moiety, a characteristic feature that influences its electronic properties. researchgate.netrsc.org The methoxy (B1213986) groups and the acetate (B1210297) substituent introduce specific conformational possibilities, which can be explored through DFT to identify the lowest energy conformers. selcuk.edu.tr

The electronic structure analysis derived from DFT provides critical information about the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. sysrevpharm.orgsysrevpharm.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. rsc.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2=O11 | 1.206 |

| C4-C10 | 1.373 | |

| C6-C7 | 1.381 | |

| C7-O14 | 1.362 | |

| Bond Angles (°) | C3-C4-C10 | 122.2 |

| C5-C10-C9 | 117.8 | |

| C6-C7-O14 | 115.5 | |

| C8-C7-O14 | 124.7 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. researchgate.net It is widely used to predict the absorption and emission spectra of fluorescent compounds like coumarins. mdpi.com For Methyl 6,7-dimethoxycoumarin-4-acetate, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-visible spectroscopy. selcuk.edu.trresearchgate.net

Theoretical studies on 6,7-dimethoxycoumarin (also known as scoparone) and other derivatives show good agreement between TD-DFT predicted absorption wavelengths and experimental data. researchgate.netunica.it These calculations help assign the nature of electronic transitions, which are often π → π* in character for the coumarin scaffold. The simulations can also be performed in the presence of solvent models (like the Polarizable Continuum Model, PCM) to account for solvatochromic effects—the shift in spectral bands with solvent polarity. mdpi.comunica.it

Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the calculation of emission energies, which correspond to the fluorescence maxima. unica.it The difference between the absorption and emission maxima, known as the Stokes shift, is an important photophysical parameter that can also be estimated. nih.gov This information is vital for applications in fluorescent probes and optical materials. unica.it

| Compound | Solvent | Experimental λ_abs (nm) | Calculated λ_abs (nm) | Experimental λ_em (nm) | Calculated λ_em (nm) |

|---|---|---|---|---|---|

| Benzo[f]chromenone Derivative | Tetrahydrofuran | 315 | 286 | 389 | - |

| Dichloromethane | 313 | - | 382 | 321 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the movements of its atoms in a condensed phase, such as in a water box. researchgate.net This is particularly useful for understanding the rotational freedom of the methoxy groups and the acetate side chain.

In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. tandfonline.comnih.govnih.gov After docking a coumarin derivative into a protein's active site, an MD simulation can be run for tens to hundreds of nanoseconds to observe the dynamic interactions. acs.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. mdpi.com

MD simulations also provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein or surrounding solvent molecules. nih.gov The persistence of these interactions over the simulation time is a strong indicator of binding stability.

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation and Mechanistic Insights

Quantum Mechanical (QM) calculations, particularly using DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, QM methods can be used to study its synthesis pathways. The formation of the coumarin core is often achieved through classic name reactions like the Pechmann, Perkin, or Knoevenagel condensations, as well as modern methods involving C-H bond activation. organic-chemistry.orgmdpi.com

Ligand-Based Pharmacophore Modeling and Molecular Docking Studies for Elucidating Binding Interactions

Pharmacophore modeling and molecular docking are essential computational tools in drug discovery for identifying and optimizing potential drug candidates. nih.govdistantreader.org A ligand-based pharmacophore model can be generated from a set of known active molecules to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. This model can then be used to screen large compound libraries for new molecules with similar features.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. academie-sciences.fr For this compound, docking studies can be performed against various biological targets to explore its potential therapeutic applications. Numerous studies have docked coumarin derivatives into the active sites of enzymes like acetylcholinesterase, α-glucosidase, and various kinases. acs.orgnih.govdistantreader.org

The docking process results in a binding score or affinity (often expressed in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. sysrevpharm.org Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with key amino acid residues in the active site. academie-sciences.fr For example, docking studies of 6,7-dimethoxycoumarin derivatives as acetylcholinesterase inhibitors have shown that the coumarin core can engage in π-π stacking with aromatic residues like tryptophan and tyrosine, while substituents can form hydrogen bonds that anchor the ligand in the binding pocket. nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Benzocoumarin Derivative 4b | -8.9 | THR-44, GLY-46 | Conventional Hydrogen Bond |

| PRO-40, PRO-45 | Alkyl Interaction | ||

| PHE-41 | Pi-Pi T-shaped | ||

| Benzocoumarin Derivative 4e | -9.5 | THR-44, GLY-46 | Conventional Hydrogen Bond |

| PRO-40, PRO-45 | Alkyl Interaction | ||

| PHE-41 | Pi-Pi T-shaped |

Mechanistic Biological Activities and Molecular Interactions in Vitro and Pre Clinical Cell Models

Investigation of Anti-Inflammatory Mechanisms

Scientific literature available through the conducted searches does not provide specific data on the anti-inflammatory mechanisms of Methyl 6,7-dimethoxycoumarin-4-acetate.

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activity

There is no available research detailing the modulation of the NF-κB signaling pathway by this compound.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Components (ERK, JNK, p38)

Specific studies investigating the inhibitory effects of this compound on MAPK pathway components such as ERK, JNK, and p38 were not found.

Suppression of Pro-inflammatory Mediator Expression (e.g., iNOS, COX-2, Nitric Oxide, Prostaglandin E2, Interleukins, Tumor Necrosis Factor-alpha)

Information regarding the suppression of pro-inflammatory mediators like iNOS, COX-2, nitric oxide, Prostaglandin E2, various interleukins, or Tumor Necrosis Factor-alpha by this compound is not present in the available literature.

Mechanisms of Inhibition of Superoxide (B77818) Anion Generation and Elastase Release

The mechanisms by which this compound may inhibit superoxide anion generation or elastase release have not been documented in the searched scientific papers.

Enzyme Inhibition and Modulatory Research

Substrate Activity for Hydrolase Enzymes, Particularly Esterases

While the methyl acetate (B1210297) group suggests potential interaction with esterase enzymes, specific research confirming or detailing the substrate activity of this compound for hydrolases, including esterases, is not available. Lipolytic enzymes are known to catalyze carboxylic ester bonds, and some show broad substrate specificity for p-nitrophenyl derivatives with varying acyl chain lengths, but direct studies on this specific coumarin (B35378) derivative are absent. nih.govnih.gov

Carbonic Anhydrase II Inhibition Mechanisms

Coumarins represent a class of carbonic anhydrase (CA) inhibitors with a distinct mechanism of action. nih.gov They are considered "prodrug inhibitors" that require activation by the target enzyme. nih.gov The proposed mechanism involves the esterase activity of carbonic anhydrase, which hydrolyzes the lactone ring of the coumarin scaffold. nih.gov This enzymatic reaction forms a 2-hydroxy-cinnamic acid derivative, which then binds to the entrance of the CA active site, blocking substrate access. nih.govunifi.it

This mechanism confers a degree of isoform selectivity, as the binding site for the hydrolyzed product at the entrance of the active site has a higher variability of amino acid residues among different CA isoforms compared to the highly conserved zinc-binding pocket. nih.gov While this general mechanism is established for the coumarin class, specific inhibitory data and kinetic parameters for this compound against Carbonic Anhydrase II (CA II) are not detailed in the available literature. However, the presence of a 7-methoxy group has been noted in other coumarin-based CA inhibitors, where it was found to participate in hydrogen bonds with water molecules within the active site, thereby stabilizing the enzyme-inhibitor complex. unifi.it

Urease Inhibition Profiling

Urease, a nickel-containing metalloenzyme, is a target for inhibitors in various medical and agricultural applications. nih.gov The inhibition mechanisms primarily involve direct binding to the nickel ions in the active site or blocking the mobile flap at the entrance of the active site. nih.gov Despite extensive research into various classes of urease inhibitors, including natural products and synthetic compounds, there is no specific research available in the public domain detailing the urease inhibition profiling of this compound.

Interactions with Cytochrome P450 Enzymes and O-Demethylation Pathways (e.g., CYP2D6)

The biotransformation of coumarins is often mediated by the cytochrome P450 (CYP) enzyme system, with O-demethylation being a common metabolic pathway for methoxylated derivatives. nih.gov Studies on scoparone (B1681568) (6,7-dimethoxycoumarin), a close structural analog lacking the 4-position substituents, have shown that it undergoes regioselective O-demethylation in rat hepatic microsomes to yield isoscopoletin (B190330) (demethylation at C6) and scopoletin (B1681571) (demethylation at C7). nih.gov This process is not highly selective for a single CYP isoform; a number of constitutively expressed P450 enzymes contribute to its metabolism. nih.gov

Research on other related compounds, such as N-substituted 7-methoxy-4-(aminomethyl)-coumarins, has specifically implicated CYP2D6 in their metabolism. nih.gov These findings suggest that this compound, which possesses two methoxy (B1213986) groups, is a likely substrate for O-demethylation by various CYP enzymes, potentially including CYP2D6. The specific metabolites and the precise CYP isoforms involved in its biotransformation, however, require direct investigation.

Modulation of Specific Protein Kinase and Oxidative Stress Pathways

Research on 6,7-dimethoxy-4-methylcoumarin (B14643), a compound structurally analogous to this compound, has demonstrated significant anti-inflammatory effects through the modulation of protein kinase pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound inhibited the phosphorylation of key mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.gov

Furthermore, studies on other 4-methylcoumarin (B1582148) derivatives have highlighted their role in modulating oxidative stress and related signaling. For instance, 6,7- and 7,8-dihydroxy-4-methylcoumarins have been shown to inhibit the protein kinase C (PKC)-mediated signaling pathway, which is involved in the activation of neutrophil oxidative metabolism. nih.gov These compounds also exhibit direct free radical scavenging activity. nih.gov While these findings pertain to closely related structures, they suggest that this compound may possess the potential to modulate similar protein kinase and oxidative stress-related pathways.

Inhibition Mechanisms of Hyaluronan Synthesis

The inhibition of hyaluronan (HA) synthesis is a noted biological activity of some coumarins, particularly 4-methylumbelliferone (B1674119) (4-MU). The structure-activity relationship for this inhibition is quite specific. Studies investigating derivatives of 4-MU have revealed that a free hydroxyl group at the 7-position is essential for inhibitory activity. nih.gov The methylation of this 7-hydroxy group, resulting in 7-methoxy-4-methylcoumarin, was found to almost completely abrogate its inhibitory effect on HA synthesis, increasing the half-maximal inhibitory concentration (IC50) significantly. nih.gov

Given that this compound possesses a methoxy group at the 7-position, it is predicted to be inactive as an inhibitor of hyaluronan synthesis, based on the established structure-activity relationship in this class of compounds. nih.gov

Cellular Pathway Modulation and Signal Transduction Research

Regulation of Immune Homeostasis and Intracellular Signaling Networks (e.g., TLR/NF-κB, JNK)

The regulation of immune and inflammatory signaling pathways has been investigated for the closely related compound, 6,7-dimethoxy-4-methylcoumarin. This research provides significant insight into the potential cellular activities of this compound.

In a model of inflammation using LPS-induced RAW 264.7 macrophages, 6,7-dimethoxy-4-methylcoumarin was shown to suppress the expression of pro-inflammatory mediators. nih.govnih.gov This effect is mediated through the inhibition of key intracellular signaling networks that govern immune homeostasis. Specifically, the compound was found to inhibit the Toll-like receptor (TLR) downstream signaling pathway involving Nuclear Factor-kappa B (NF-κB). nih.gov The mechanism of NF-κB inhibition was traced to the attenuation of IκB-α phosphorylation and subsequent degradation, which prevents the nuclear translocation of the active p65 and p50 subunits of NF-κB. nih.gov

In addition to the NF-κB pathway, 6,7-dimethoxy-4-methylcoumarin also modulates the JNK signaling pathway, which is a component of the MAPK cascade. nih.govresearchgate.net The compound inhibited the LPS-induced phosphorylation of JNK, thereby interrupting this critical stress and inflammation-related signaling axis. nih.gov The collective inhibition of both the NF-κB and MAPK/JNK pathways leads to a downstream reduction in the production of inflammatory molecules. nih.gov

| Target | Effect | Mechanism |

|---|---|---|

| Nitric Oxide (NO) Production | Reduced | Downregulation of iNOS expression |

| Prostaglandin E2 (PGE2) Production | Reduced | Downregulation of COX-2 expression |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Suppressed Production | - |

| NF-κB Activation | Inhibited | Attenuation of IκB-α phosphorylation and degradation |

| MAPK Phosphorylation (ERK, JNK, p38) | Inhibited | - |

Apoptosis Induction Mechanisms in Cell Lines (e.g., Jun N-terminal Kinase Activation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancerous cells. One of the key signaling pathways involved in this process is the c-Jun N-terminal kinase (JNK) pathway. While direct studies on this compound's role in JNK-mediated apoptosis are limited, the involvement of the broader mitogen-activated protein kinase (MAPK) pathways, which include JNK, has been demonstrated for structurally related coumarins.

For instance, the related compound 6,7-dimethoxy-4-methylcoumarin (DMC) has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of JNK in RAW 264.7 macrophage cells. This indicates that dimethoxy-coumarin derivatives can modulate the JNK signaling cascade. The JNK pathway, when activated by cellular stress, can lead to the phosphorylation of various downstream targets that regulate apoptosis. This includes the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program. The activation of the JNK signaling pathway is a recognized mechanism by which various therapeutic agents induce apoptosis in cancer cells. nih.gov

Mechanisms of Anti-Angiogenic Activity in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. The anti-angiogenic potential of compounds related to this compound has been investigated in endothelial cell models.

A study on 4-senecioyloxymethyl-6,7-dimethoxycoumarin, a novel angiogenesis inhibitor, revealed the importance of the 6,7-dimethoxy moiety for its biological activity. nih.gov The primary in vitro model used to assess anti-angiogenic activity is the inhibition of tube formation by human umbilical vein endothelial cells (HUVECs). nih.govfrontiersin.org In this assay, endothelial cells are cultured on a basement membrane matrix where they form capillary-like structures. Anti-angiogenic compounds disrupt this process. For 4-senecioyloxymethyl-6,7-dimethoxycoumarin, it was found that modifications to the side chain at the 4-position could significantly enhance its inhibitory activity in the HUVEC tube formation assay. nih.gov This suggests that the 6,7-dimethoxycoumarin scaffold serves as a promising framework for the development of potent anti-angiogenic agents.

Table 1: Anti-Angiogenic Activity of a Related Dimethoxycoumarin Derivative

| Compound | Bioactivity | Key Finding | Reference |

| 4-senecioyloxymethyl-6,7-dimethoxycoumarin | Inhibits HUVEC tube formation | The 6,7-dimethoxy group is important for activity. | nih.gov |

Mechanistic Studies of Anticancer Activity in Various In Vitro Cell Models, Focusing on Molecular Targets and Pathways

The anticancer activity of coumarin derivatives is often attributed to their interaction with various molecular targets and signaling pathways that are dysregulated in cancer cells. Research on 6,7-dimethoxy-4-methylcoumarin (DMC) has shed light on the potential mechanisms of action for this class of compounds.

DMC has been shown to suppress the expression of pro-inflammatory mediators through the inactivation of the nuclear factor kappa-B (NF-κB) and MAPK pathways in LPS-induced RAW 264.7 cells. The MAPK pathways, which include extracellular signal-regulated kinases (ERKs), JNK, and p38, are critical in regulating cell proliferation, differentiation, and apoptosis. The inhibition of LPS-induced phosphorylation of ERK, JNK, and p38 by DMC demonstrates its ability to modulate these key signaling cascades. researchgate.net Dysregulation of these pathways is a hallmark of many cancers, making them important therapeutic targets. By interfering with these signaling pathways, dimethoxycoumarin derivatives can potentially inhibit cancer cell growth and survival.

Molecular Basis of Anti-Allergic Effects (e.g., Inhibition of β-Hexosaminidase Release in Mast Cells)

Mast cells play a central role in allergic reactions by releasing inflammatory mediators upon activation. A key indicator of mast cell degranulation is the release of the enzyme β-hexosaminidase. The ability of coumarin derivatives to inhibit this process forms the basis of their anti-allergic effects.

Studies on other coumarin compounds have demonstrated their potential to suppress mast cell activation. While direct data on this compound is not available, the general mechanism involves the stabilization of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. This inhibition of degranulation is a critical step in mitigating the allergic response.

Interactions with Biologically Relevant Microenvironments

The biological activity of a compound is not only determined by its direct interaction with molecular targets but also by its behavior within the complex microenvironment of biological systems.

Probing Hydration Dynamics and Microenvironment Polarity in Model Biological Systems

The fluorescence properties of coumarin derivatives make them valuable tools for studying the microenvironments of biological systems. The 6,7-dimethoxycoumarin scaffold, in particular, has been investigated as a fluorescent probe to study hydration dynamics and polarity. These studies utilize the sensitivity of the compound's fluorescence to the surrounding environment. Changes in the fluorescence emission spectrum can provide information about the local water content and polarity within model systems like reverse micelles, which mimic biological membranes. This ability to probe the microenvironment is crucial for understanding how these compounds distribute and interact within cells and tissues.

Studies on Protein Binding and Conformational Changes (e.g., Labeling of Ca2+-ATPase)

The interaction of small molecules with proteins can lead to conformational changes that alter the protein's function. A study utilizing 4-(bromomethyl)-6,7-dimethoxycoumarin, a compound structurally similar to this compound, demonstrated its utility in labeling and studying the conformational changes of the (Ca2+)-ATPase of the sarcoplasmic reticulum.

In this study, the coumarin derivative specifically labeled a single cysteine residue on the ATPase. The fluorescence of the attached coumarin label was sensitive to changes in the protein's conformation induced by the binding of ligands such as Mg2+, ADP, and ATP, as well as by phosphorylation. This research highlights the potential of 6,7-dimethoxycoumarin derivatives to serve as fluorescent probes for studying protein structure and function. nih.gov

Table 2: Interaction of a Related Dimethoxycoumarin with Ca2+-ATPase

| Compound | Protein Target | Method of Interaction | Observed Effect | Reference |

| 4-(bromomethyl)-6,7-dimethoxycoumarin | (Ca2+)-ATPase | Covalent labeling of a cysteine residue | Fluorescence changes upon ligand binding and phosphorylation, indicating conformational changes. | nih.gov |

Photochemistry and Photoreactivity Studies of Coumarin 4 Yl Methyl Esters

Detailed Mechanism of Photocleavage for Methyl 6,7-dimethoxycoumarin-4-acetate and Related Esters

The photochemical release, or "uncaging," of a molecule from a coumarin-4-yl-methyl ester like this compound is initiated by the absorption of light. nih.gov The generally accepted mechanism for this class of compounds involves a rapid, heterolytic cleavage of the ester bond upon photoexcitation. nih.govresearchgate.net

The process can be summarized in the following steps:

Excitation : The coumarin (B35378) moiety absorbs a photon, promoting it to an electronically excited singlet state (S1). The methoxy (B1213986) groups at the 6 and 7 positions act as electron-donating substituents, which aid in stabilizing the subsequent intermediates. nih.gov

Heterolytic Bond Cleavage : From the excited state, the ester C-O bond undergoes rapid heterolytic cleavage. researchgate.net This is the primary photochemical event and results in the formation of a singlet ion pair within a solvent cage, consisting of the (coumarin-4-yl)methyl carbocation (CM+) and the acetate (B1210297) anion (A-). nih.gov This initial step can be exceptionally fast, potentially occurring in less than 30 picoseconds. nih.gov

Intermediate Fate : The key singlet ion pair intermediate, 1[CM+ A-], has two primary fates. nih.gov It can either recombine to reform the original ground-state ester or proceed to the product-forming step. nih.gov

Product Formation : The carbocation intermediate is highly reactive and is quickly trapped by a nucleophile, typically the solvent (e.g., water). researchgate.net This reaction yields the corresponding (coumarin-4-yl)methyl alcohol and releases the free acid (acetic acid in this case), completing the uncaging process. nih.gov

Formation and Reactivity of Carbocation Intermediates in Photoreactions

The central intermediate in the photoreaction of coumarin-4-yl-methyl esters is the coumarinylmethyl carbocation. researchgate.net Upon its formation via heterolysis, this carbocation is highly electrophilic and reacts swiftly with available nucleophiles. In aqueous biological systems, the most common nucleophile is water, leading to the formation of a hydroxymethyl coumarin derivative. researchgate.net

However, recent studies, particularly with more complex caged molecules like tertiary amines, have revealed more intricate photochemical pathways involving the carbocation intermediate. nih.govacs.org An emerging hypothesis suggests that the initially formed singlet carbocation (6+) can undergo intersystem crossing (ISC) to form a triplet diradical cation (6••+), as the energy levels of these two species can be very similar. nih.govacs.org

This leads to competing reaction pathways that dictate the final photoproducts:

Heterolysis Pathway : This is the desired pathway for clean uncaging. The singlet carbocation reacts with a nucleophile (like water) to form the hydroxymethyl coumarin derivative. nih.govacs.org

Diradical Cation Pathway : The formation of the triplet diradical cation can lead to undesired side reactions and byproducts. For instance, in the caging of tertiary amines, this pathway can result in dealkylation of the caging group and the generation of formaldehyde (B43269), a toxic byproduct. nih.govacs.orgdigitellinc.com

Homolysis Pathway : A minor pathway involving homolytic cleavage can also occur, leading to radical intermediates and different byproducts. acs.org

The specific pathway that dominates can be influenced by structural modifications to the coumarin cage. For example, the introduction of a bromine substituent can promote heterolysis or electron transfer to favor the production of the desired coumarinylmethyl carbocation intermediate. nih.govacs.org Understanding and controlling the reactivity of these carbocation intermediates is crucial for designing efficient and clean photoremovable protecting groups. acs.org

| Pathway | Key Intermediate | Typical Cage Photoproduct | Significance |

|---|---|---|---|

| Heterolysis | Singlet Carbocation | Hydroxymethyl Coumarin Derivative | Desired "clean" uncaging pathway for controlled release. nih.govacs.org |

| Diradical Cation Formation | Triplet Diradical Cation | Dealkylated Coumarin Derivatives | Can lead to unwanted byproducts like formaldehyde. nih.govacs.org |

| Homolysis | Radical Species | Coumarin Derivative (without methyl substituent) | A minor pathway that can contribute to byproduct formation. acs.org |

Application of Photochemical Principles in the Design of Caged Compounds for Controlled Release

The principles of coumarin photochemistry are foundational to the design of caged compounds for the light-mediated release of active molecules. nih.gov By attaching a molecule of interest to the coumarin-4-yl-methyl group via an ester, ether, or other photolabile linkage, its biological activity can be temporarily masked. researchgate.net Irradiation with light of a specific wavelength initiates the photocleavage mechanism, releasing the active molecule at a precise time and location. nih.govcolab.ws

The rational design of these caged compounds relies on understanding the mechanistic details described above:

Tuning Photophysical Properties : The absorption wavelength and quantum yield can be tuned by modifying the coumarin structure. For instance, adding electron-donating groups like methoxy or amino groups can shift the absorption to longer, less biologically damaging wavelengths and improve uncaging efficiency. nih.gov

Controlling Reaction Pathways : A deep understanding of the carbocation reactivity allows chemists to modify the caging group to favor the desired heterolysis pathway and suppress side reactions. The development of the "ABC" (azetidine-bromo-coumarin) cage is a prime example, where strategic addition of substituents shifts the mechanism entirely to heterolysis, improving uncaging efficiency over 35-fold and eliminating formaldehyde production when caging tertiary amines. acs.orgdigitellinc.com

Versatility : The coumarin scaffold is versatile and can be adapted to cage a wide variety of functional groups, including carboxylic acids, alcohols, amines, and phosphates. nih.govresearchgate.net This has led to the development of photoactivatable probes for releasing pesticides, fragrances, and various drugs for therapeutic and research applications. nih.govresearchgate.netrsc.org

The ultimate goal is to create systems that are stable in the dark, release their cargo efficiently upon irradiation, and produce non-toxic byproducts. nih.gov The continued study of coumarin photoreactivity enables the design of increasingly sophisticated molecular tools for applications in biology, medicine, and materials science. acs.org

| Molecule Class | Specific Example | Application Area |

|---|---|---|

| Pesticides | 2,4-D | Agriculture / Environmental Science rsc.org |

| Drugs / Neurotransmitters | Escitalopram, Nicotine, Melphalan | Pharmacology / Neuroscience nih.govacs.org |

| Fragrances | Volatile Carboxylic Acids & Alcohols | Consumer Products researchgate.net |

| Insecticides | Fipronil | Pest Control colab.ws |

Analytical Methodologies in Research Applications

Development and Optimization of Fluorescence-Based Detection and Quantitation Methods (e.g., High-Performance Liquid Chromatography with Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection stands as a significant analytical technique for the analysis of coumarin (B35378) derivatives, owing to the intrinsic fluorescence of the coumarin nucleus. While detailed methodological studies focused exclusively on Methyl 6,7-dimethoxycoumarin-4-acetate are limited, its analysis within complex mixtures has been documented.

In a study involving the analysis of a grape seed extract, HPLC was utilized for the separation of various components, including this compound. The fluorescence detection parameters for the compounds in this mixture were established to achieve high sensitivity. For the fluorescent components within the extract, a total fluorescence measurement was performed using specific excitation and emission wavelengths.

| Analytical Technique | Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detection | 485 | 535 | nih.gov |

The optimization of such methods typically involves the systematic evaluation of mobile phase composition, gradient elution programs, and detector settings to achieve the best resolution and sensitivity for the target analyte. The selection of appropriate excitation and emission wavelengths is critical and is based on the specific fluorescence spectrum of the compound. For this compound, the documented wavelengths provide a basis for its detection in complex biological or chemical samples.

Derivatization Strategies Utilizing the Chemical Compound for Enhanced Analytical Sensitivity and Specificity

A thorough review of scientific literature did not yield any specific research applications where this compound has been utilized as a derivatization agent to enhance the analytical sensitivity and specificity for other molecules. While other coumarin derivatives are widely used as fluorescent labeling agents for various analytes such as amines, carboxylic acids, and thiols, no such applications have been reported for this compound itself. Therefore, there are no established derivatization strategies or detailed research findings to report for this specific compound in this context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.